

# Application Notes and Protocols: DKN-01 in Combination with Other Anticancer Agents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BKN-1**

Cat. No.: **B15138179**

[Get Quote](#)

## Introduction

DKN-01 is a humanized monoclonal antibody that targets Dickkopf-1 (DKK1), a protein that modulates the Wnt signaling pathway.<sup>[1]</sup> Elevated expression of DKK1 is observed in various cancers and is often associated with a poor prognosis.<sup>[1][2][3]</sup> DKN-01 is under investigation as an anti-neoplastic agent, both as a monotherapy and in combination with other anticancer therapies, including chemotherapy and immunotherapy.<sup>[1][4]</sup> These notes provide an overview of the mechanism of action of DKN-01 and summarize key findings from clinical trials investigating its use in combination therapies.

## Mechanism of Action

DKK1 is an inhibitor of the canonical Wnt/β-catenin signaling pathway.<sup>[3][5]</sup> By binding to the LRP5/6 co-receptor, DKK1 prevents the formation of the Wnt-Frizzled-LRP5/6 complex, leading to the degradation of β-catenin and downregulation of Wnt target genes involved in cell proliferation.<sup>[5][6]</sup> DKN-01 is a monoclonal antibody that binds to and neutralizes DKK1, thereby restoring Wnt pathway signaling.<sup>[7]</sup>

In addition to its role in the Wnt/β-catenin pathway, DKK1 can also signal through a β-catenin-independent pathway involving the CKAP4 receptor, which can activate the PI3K/AKT signaling cascade, promoting cancer cell proliferation.<sup>[5][7]</sup> DKN-01's inhibition of DKK1 is also thought to modulate this pathway.<sup>[7]</sup> Furthermore, DKK1 has been implicated in creating an immunosuppressive tumor microenvironment.<sup>[4][7]</sup> By inhibiting DKK1, DKN-01 may enhance

innate immune responses, including the activation of Natural Killer (NK) cells and a reduction in myeloid-derived suppressor cells (MDSCs).<sup>[7][8]</sup>



[Click to download full resolution via product page](#)

#### DKN-01 Mechanism of Action

# Clinical Studies of DKN-01 in Combination Therapy

## DKN-01 with Gemcitabine and Cisplatin in Biliary Tract Cancer

A Phase I study evaluated the safety and efficacy of DKN-01 in combination with gemcitabine and cisplatin for the treatment of advanced biliary tract cancer (BTC).[\[1\]](#)

### Efficacy Data

| Endpoint                               | Value                                              |
|----------------------------------------|----------------------------------------------------|
| Objective Response Rate (ORR)          | 21.3% <a href="#">[1]</a> <a href="#">[9]</a>      |
| Median Progression-Free Survival (PFS) | 8.7 months <a href="#">[1]</a> <a href="#">[9]</a> |
| Median Overall Survival (OS)           | 12.4 months <a href="#">[10]</a>                   |
| Disease Control Rate (DCR)             | 66.0% (Stable Disease) <a href="#">[10]</a>        |

### Safety Data: Grade 3/4 Treatment-Emergent Adverse Events

| Adverse Event    | Percentage of Patients                      |
|------------------|---------------------------------------------|
| Neutropenia      | 60% <a href="#">[1]</a> <a href="#">[9]</a> |
| Thrombocytopenia | 34% <a href="#">[1]</a> <a href="#">[9]</a> |
| Anemia           | 23% <a href="#">[1]</a> <a href="#">[9]</a> |

### Experimental Protocol

The study consisted of a dose-escalation phase (Part A) followed by a dose-expansion phase (Part B).[\[11\]](#)[\[12\]](#)

- Patient Population: Patients with unresectable or metastatic biliary tract cancer with no prior systemic therapy for advanced disease.[\[1\]](#)
- Treatment Regimen:

- DKN-01 was administered intravenously on days 1 and 8 of a 21-day cycle. Dose levels of 150 mg and 300 mg were evaluated.[1][11]
- Gemcitabine (1,000 mg/m<sup>2</sup>) and cisplatin (25 mg/m<sup>2</sup>) were administered on days 1 and 8 of each 21-day cycle.[1][11]
- Endpoints:
  - Primary: Safety and tolerability.[1]
  - Secondary: Efficacy, pharmacokinetics, and circulating biomarkers.[1]



[Click to download full resolution via product page](#)

Biliary Tract Cancer Trial Protocol

## DKN-01 with Tislelizumab and Chemotherapy in Gastric or Gastroesophageal Junction Adenocarcinoma (DisTinGuish Trial)

The Phase 2a DisTinGuish trial (NCT04363801) investigated the safety and efficacy of DKN-01 in combination with the anti-PD-1 antibody tislelizumab and chemotherapy (capecitabine and oxaliplatin - CAPOX) as a first-line therapy for advanced gastric or gastroesophageal junction (GEJ) adenocarcinoma.[13][14]

Efficacy Data

| Endpoint                               | All Patients        | DKK1-high Tumors | DKK1-low Tumors |
|----------------------------------------|---------------------|------------------|-----------------|
| Objective Response Rate (ORR)          | 73%[13]             | 90%[13]          | 67%[13]         |
| Disease Control Rate (DCR)             | 95%[13]             | -                | -               |
| Median Progression-Free Survival (PFS) | 11.3 months[13][14] | -                | -               |
| 12-month PFS Rate                      | 33%[13]             | -                | -               |
| Median Overall Survival (OS)           | 19.5 months[13][14] | -                | -               |
| 12-month OS Rate                       | 76%[13]             | -                | -               |
| 18-month OS Rate                       | 55%[13]             | -                | -               |

## Safety Data

The most common treatment-related adverse events were nausea (72%), diarrhea (64%), and fatigue (60%).[14] Five patients experienced Grade 3 DKN-01-related adverse events.[14]

## Experimental Protocol (Part A)

- Patient Population: Patients with untreated, HER2-negative, advanced or metastatic gastric or GEJ adenocarcinoma.[13][15]
- Treatment Regimen (21-day cycle):[15]
  - DKN-01: 300 mg intravenously every 2 weeks.[13]
  - Tislelizumab: 200 mg intravenously every 3 weeks.[13]
  - Oxaliplatin: 130 mg/m<sup>2</sup> intravenously every 3 weeks.[13]
  - Capecitabine: 1,000 mg/m<sup>2</sup> orally twice daily on days 1-15.[13]

- Endpoints:
  - Primary: Safety and tolerability.[13]
  - Secondary: ORR, PFS, and OS.[13]



[Click to download full resolution via product page](#)

### Gastric Cancer Trial Protocol (Part A)

#### Conclusion

DKN-01, in combination with chemotherapy and immunotherapy, has demonstrated promising anti-tumor activity in clinical trials for biliary tract and gastric/gastroesophageal cancers. The combination regimens have shown manageable safety profiles. Further investigation, particularly in patient populations with high DKK1 expression, is ongoing to fully elucidate the therapeutic potential of DKN-01.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. Dickkopf-1: A Promising Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dickkopf-1: A Promising Target for Cancer Immunotherapy [frontiersin.org]
- 4. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 5. [kactusbio.com](http://kactusbio.com) [kactusbio.com]
- 6. Frontiers | Pan-Cancer Analyses Reveal Oncogenic and Immunological Role of Dickkopf-1 (DKK1) [frontiersin.org]
- 7. Leap Therapeutics Announces Publication of DKN-01 Mechanism of Action Data in Molecular Cancer Research [prnewswire.com]
- 8. [firstwordpharma.com](http://firstwordpharma.com) [firstwordpharma.com]
- 9. [researchgate.net](http://researchgate.net) [researchgate.net]
- 10. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 11. [ClinicalTrials.gov](http://clinicaltrials.gov) [clinicaltrials.gov]
- 12. [ascopubs.org](http://ascopubs.org) [ascopubs.org]
- 13. DKN-01 in Combination With Tislelizumab and Chemotherapy as First-Line Therapy in Advanced Gastric or Gastroesophageal Junction Adenocarcinoma: DisTinGuish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. [ascopubs.org](http://ascopubs.org) [ascopubs.org]
- To cite this document: BenchChem. [Application Notes and Protocols: DKN-01 in Combination with Other Anticancer Agents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15138179#bkn-1-in-combination-with-other-anticancer-agents>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)